molecular formula C10H18O B10753835 Geraniol CAS No. 868742-17-0

Geraniol

Cat. No.: B10753835
CAS No.: 868742-17-0
M. Wt: 154.25 g/mol
InChI Key: GLZPCOQZEFWAFX-JXMROGBWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Geraniol can be synthesized through various methods. One common method involves the hydrolysis of geranyl acetate. Another method includes the reaction of linalool with tetrabutyl titanate and a vanadium derivative catalyst at 160-180°C, followed by hydrolysis and rectification . Additionally, this compound can be produced by the solid-phase reaction of citral, paraformaldehyde, and sodium hydroxide in the presence of quaternary phosphonium salt .

Industrial Production Methods: Industrial production of this compound often involves the extraction from essential oils of plants like lemongrass, rose, and lavender. The process typically includes steam distillation followed by purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Geraniol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation typically requires a metal catalyst such as palladium or platinum.

    Substitution: The Appel reaction involves reagents like triphenylphosphine and carbon tetrachloride.

Major Products:

    Oxidation: Geranial (citral)

    Reduction: Citronellol

    Substitution: Geranyl chloride

Mechanism of Action

Geraniol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Geraniol is often compared with other monoterpenoids such as:

    Nerol: An isomer of this compound with similar properties but differs in the position of the double bond.

    Citronellol: A hydrogenated derivative of this compound with a more intense floral scent.

    Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in lavender oil.

Uniqueness of this compound: this compound stands out due to its wide range of biological activities, including its potent antimicrobial, antioxidant, and anticancer properties . Its pleasant aroma also makes it highly valuable in the fragrance and flavor industry .

Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dien-1-ol
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InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+
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InChI Key

GLZPCOQZEFWAFX-JXMROGBWSA-N
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Canonical SMILES

CC(=CCCC(=CCO)C)C
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Isomeric SMILES

CC(=CCC/C(=C/CO)/C)C
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Molecular Formula

C10H18O
Record name GERANIOL
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DSSTOX Substance ID

DTXSID8026727
Record name (2E)-3,7-Dimethyl-2,6-octadien-1-ol
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Molecular Weight

154.25 g/mol
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Physical Description

Geraniol is a colorless to pale yellow oily liquid with a sweet rose odor. (NTP, 1992), Dry Powder, Liquid, Other Solid; Liquid, Colorless to yellow liquid with geranium odor; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; rose-like aroma
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Boiling Point

446 °F at 760 mmHg (NTP, 1992), 230 °C, 229.00 to 230.00 °C. @ 760.00 mm Hg
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Flash Point

108 °C (226 °F) - closed cup, >212 °F (>100 °C) (closed cup)
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Solubility

In water, 100 mg/L at 25 °C, Slightly soluble in water, Miscible with ether, acetone, 1:3 in 70% alcohol, For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page., 0.1 mg/mL at 25 °C, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
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Density

0.8894 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8894 g/cu cm at 20 °C, Density: 0.870-0.890 at 15 °C, 0.870-0.885
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Vapor Pressure

0.03 [mmHg]
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Mechanism of Action

Geraniol (GO) potent antitumor and chemopreventive effects are attributed to its antioxidant and anti-inflammatory properties. In the current study, the potential efficacy of GO (250 mg/kg) in ameliorating metabolic syndrome (MetS) induced by fructose in drinking water /administered to rats/ was elucidated. Moreover, the effect of pioglitazone (5 and 10 mg/kg; PIO) and the possible interaction of the co-treatment of GO with PIO5 were studied in the MetS model. After 4 weeks of treatment, GO and/or PIO reduced the fasting blood glucose and the glycemic excursion in the intraperitoneal glucose tolerance test. GO and PIO5/10 restrained visceral adiposity and partly the body weight gain. The decreased level of peroxisome proliferator activated receptor (PPAR)-gamma transcriptional activity in the visceral adipose tissue of MetS rats was increased by single treatment regimens. Though GO did not affect MetS-induced hyperinsulinemia, PIO5/10 lowered it. Additionally, GO and PIO5/10 suppressed glycated hemoglobin and the receptor for advanced glycated end products (RAGE). These single regimens also ameliorated hyperuricemia, the disrupted lipid profile, and the elevated systolic blood pressure evoked by MetS. The rise in serum transaminases, interleukin-1beta, and tumor necrosis factor-alpha, as well as hepatic lipid peroxides and nitric oxide (NO) was lowered by the single treatments to different extents. Moreover, hepatic non-protein thiols, as well as serum NO and adiponectin were enhanced by single regimens. Similar effects were reached by the combination of GO with PIO5; however, a potentiative interaction was noted on fasting serum insulin level, while synergistic effects were reflected as improved insulin sensitivity, as well as reduced RAGE and triglycerides. Therefore, GO via the transcriptional activation of PPAR-gamma reduces inflammation and free radical injury produced by MetS. Thereby, these effects provide novel mechanistic insights on GO management of MetS associated critical risk factors. Moreover, the co-administration of GO to PIO5 exalted the antidiabetic drug anti-MetS efficacy.
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Color/Form

Colorless to pale-yellow, liquid oil, Oily liquid

CAS No.

106-24-1, 624-15-7, 68311-14-8, 106-25-2
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Melting Point

less than 5 °F (NTP, 1992), -15 °C, < -15 °C
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